N-(1,3-benzothiazol-2-yl)-4-chloro-N'-[(4-chlorophenyl)carbonyl]benzohydrazide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-4-chloro-N’-[(4-chlorophenyl)carbonyl]benzohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-4-chloro-N’-[(4-chlorophenyl)carbonyl]benzohydrazide typically involves the reaction of 2-aminobenzothiazole with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with 4-chlorobenzohydrazide under reflux conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-4-chloro-N’-[(4-chlorophenyl)carbonyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-chloro-N’-[(4-chlorophenyl)carbonyl]benzohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in microorganisms, leading to their death. In anticancer applications, the compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide
- N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-4-chloro-N’-[(4-chlorophenyl)carbonyl]benzohydrazide is unique due to its dual chloro substituents, which enhance its biological activity and make it a versatile compound for various applications. Its structure allows for multiple chemical modifications, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C21H13Cl2N3O2S |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-4-chloro-N'-(4-chlorobenzoyl)benzohydrazide |
InChI |
InChI=1S/C21H13Cl2N3O2S/c22-15-9-5-13(6-10-15)19(27)25-26(20(28)14-7-11-16(23)12-8-14)21-24-17-3-1-2-4-18(17)29-21/h1-12H,(H,25,27) |
InChI Key |
ZTNDRDCKXHVRPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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